Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
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Overview
Description
Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is a chemical compound with the molecular formula C16H24N2O4 It is known for its unique structure, which includes a carbamic acid ester linked to a morpholine ring and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 4-propoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
4-Propoxyphenyl isocyanate+2-(4-morpholinyl)ethanol→Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-methyl-4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (4-ethoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
Uniqueness
Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is unique due to its specific structural features, such as the propoxyphenyl group and the morpholine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65347-96-8 |
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Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-2-10-21-15-5-3-14(4-6-15)17-16(19)22-13-9-18-7-11-20-12-8-18/h3-6H,2,7-13H2,1H3,(H,17,19) |
InChI Key |
BFYPPXYFOBPIHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2 |
Origin of Product |
United States |
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